molecular formula C18H18N4O3 B11422489 2,6-dioxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile

2,6-dioxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile

Cat. No.: B11422489
M. Wt: 338.4 g/mol
InChI Key: PGNWDJQLBWNVEV-UHFFFAOYSA-N
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Description

2,6-Dioxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile is a complex heterocyclic compound. This compound is notable for its unique tricyclic structure, which includes multiple nitrogen atoms and a nitrile group. It has garnered interest in various fields of scientific research due to its potential bioactive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dioxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile typically involves multi-step organic synthesis. The process begins with the preparation of the core tricyclic structure, followed by the introduction of the nitrile group and the propan-2-yloxypropyl side chain. Common reagents used in these steps include various amines, nitriles, and alkylating agents. Reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, with temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Dioxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitrogen atoms or the nitrile group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction can produce amines or other reduced derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

2,6-Dioxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[840

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.

    Biology: It has shown potential as a bioactive agent, with studies exploring its interactions with biological targets.

    Medicine: Research has investigated its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal cell growth or signaling pathways.

    Industry: The compound’s properties make it useful in the development of new materials, such as polymers or coatings with specific functionalities.

Mechanism of Action

The mechanism by which 2,6-dioxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to changes in cellular processes. For example, the compound may inhibit specific enzymes involved in cell signaling, thereby affecting cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile: Lacks the propan-2-yloxypropyl side chain, resulting in different chemical properties and reactivity.

    7-(3-Propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile:

Uniqueness

The presence of both the dioxo groups and the propan-2-yloxypropyl side chain in 2,6-dioxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile imparts unique chemical properties, such as enhanced reactivity and potential bioactivity. These features make it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C18H18N4O3

Molecular Weight

338.4 g/mol

IUPAC Name

2,6-dioxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile

InChI

InChI=1S/C18H18N4O3/c1-12(2)25-9-5-8-22-16-14(10-13(11-19)17(22)23)18(24)21-7-4-3-6-15(21)20-16/h3-4,6-7,10,12H,5,8-9H2,1-2H3

InChI Key

PGNWDJQLBWNVEV-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCN1C2=C(C=C(C1=O)C#N)C(=O)N3C=CC=CC3=N2

Origin of Product

United States

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